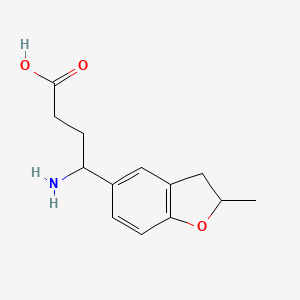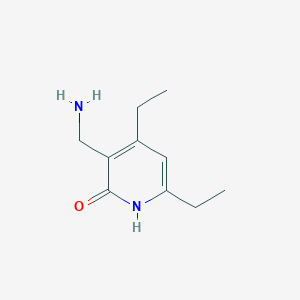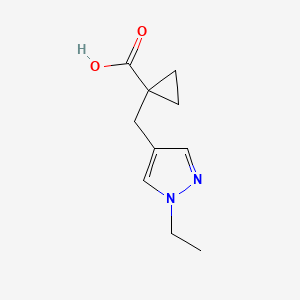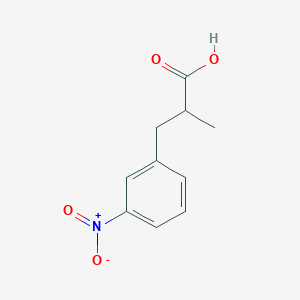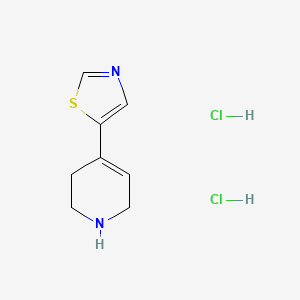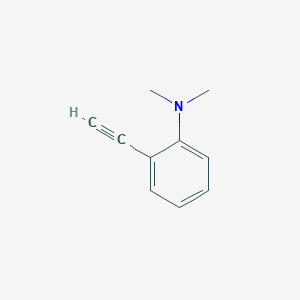
2-ethynyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-N,N-dimethylaniline: is an organic compound characterized by the presence of an ethynyl group attached to the nitrogen atom of a dimethylaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis Method: One common method for preparing 2-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene.
Sonogashira–Hagihara Coupling: Another method involves the Sonogashira–Hagihara coupling reaction, where this compound is synthesized via the coupling of 3-iodopyridine with N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned hydrolysis and coupling reactions, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Ethynyl-N,N-dimethylaniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alkenes or alkanes derived from the reduction of the ethynyl group.
Substitution Products: Compounds with different substituents replacing the ethynyl group.
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethynyl-N,N-dimethylaniline is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as metallophthalocyanine–gold nanoparticle hybrids, which have applications in catalysis and electronics .
Mecanismo De Acción
The mechanism of action of 2-ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the dimethylaniline moiety can interact with biological macromolecules, contributing to its biological activities .
Comparación Con Compuestos Similares
4-Ethynyl-N,N-dimethylaniline: Similar in structure but with the ethynyl group attached to the fourth position of the aromatic ring.
N,N-Dimethylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-4-(3-pyridinylethynyl)aniline: Contains a pyridinylethynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-N,N-dimethylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-7-5-6-8-10(9)11(2)3/h1,5-8H,2-3H3 |
Clave InChI |
HLDZRNMQZYPMTI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


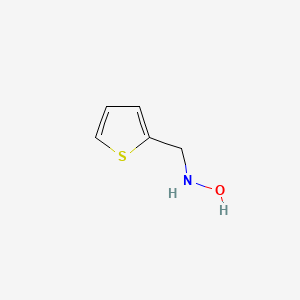
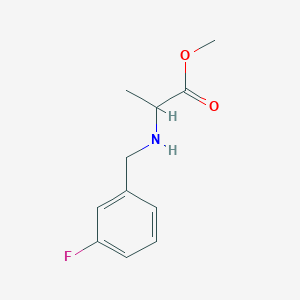
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
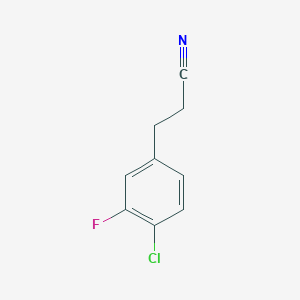

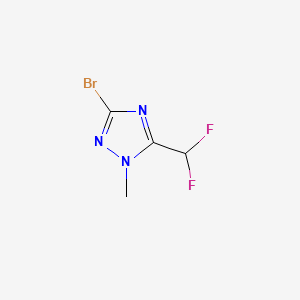
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
